molecular formula C23H21NO3 B5386853 ethyl 3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate

ethyl 3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate

Cat. No.: B5386853
M. Wt: 359.4 g/mol
InChI Key: NPVHODPORGGBQK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate: is a complex organic compound belonging to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate typically involves multiple steps, starting with the construction of the chromene core. One common approach is the Benzannulation reaction , which involves the cyclization of a phenyl-substituted benzene derivative with a suitable aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

  • Addition: Electrophilic addition reactions can be performed using strong acids like sulfuric acid (H₂SO₄).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromene core makes it a versatile intermediate in organic synthesis.

Biology: In biological research, ethyl 3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate has been studied for its potential antioxidant, anti-inflammatory, and anticancer properties . It has shown promise in inhibiting the growth of certain cancer cells.

Medicine: The compound is being explored for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industry, this compound is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals . Its unique structure allows for the creation of novel compounds with desirable properties.

Mechanism of Action

The mechanism by which ethyl 3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate exerts its effects involves interaction with molecular targets and pathways . It may act as an inhibitor or activator of specific enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Ethyl 3-amino-1-(3-methylphenyl)-1H-benzo[f]chromene-2-carboxylate

  • Ethyl 3-amino-1-(2-methylphenyl)-1H-benzo[f]chromene-2-carboxylate

  • Ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate

Uniqueness: Ethyl 3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate stands out due to its specific substitution pattern on the phenyl ring, which influences its biological activity and chemical reactivity. This unique structure allows for distinct interactions with biological targets compared to its analogs.

Properties

IUPAC Name

ethyl 3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-3-26-23(25)21-19(16-10-8-14(2)9-11-16)20-17-7-5-4-6-15(17)12-13-18(20)27-22(21)24/h4-13,19H,3,24H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVHODPORGGBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)C)C4=CC=CC=C4C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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